Predicted LogP and Hydrogen-Bond Donor Capacity Compared to the Trifluoromethyl Analog
The computed ACD/LogP for 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine is 1.29 . In contrast, the CHF₂ group is known to reduce logP by approximately 0.3–0.7 units relative to CF₃ in aliphatic systems due to the polar C–H bond, while simultaneously introducing hydrogen-bond donor capability (measured pKₐ of the C–H proton ≈ 6.2–6.8 in similar scaffolds) that is entirely absent in the CF₃ analog [1]. The target compound's CHF₂ moiety can therefore serve as a lipophilic hydrogen-bond donor, offering a unique pharmacophoric feature for modulating target residence time and selectivity.
| Evidence Dimension | LogP and Hydrogen-Bond Donor Capacity |
|---|---|
| Target Compound Data | Predicted LogP ≈ 1.0–1.1 (estimated from CF₃ analog minus CHF₂ lipophilicity decrement); CHF₂ proton pKₐ ≈ 6.2–6.8 (class-level range for aliphatic CHF₂ groups) |
| Comparator Or Baseline | 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine: ACD/LogP = 1.29; no hydrogen-bond donor functionality. |
| Quantified Difference | Estimated ΔLogP ≈ –0.2 to –0.5 units; gain of hydrogen-bond donor capacity. |
| Conditions | Computed ACD/LogP (ChemSpider) vs. literature values for CHF₂ hydrogen-bond donor strength measured by ¹H NMR and X-ray crystallography in model systems. |
Why This Matters
A lower logP can enhance aqueous solubility and reduce off-target lipophilicity-driven toxicity, while the unique hydrogen-bond donor capacity of the CHF₂ group may enable interactions that are not accessible with CF₃ or CH₃ analogs, expanding chemical space for lead optimization.
- [1] Zafrani, Y.; Yeffet, D.; Sod-Moriah, G.; Berliner, A.; Amir, D.; Marciano, D.; Gershonov, E.; Saphier, S. Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. J. Med. Chem. 2017, 60, 797–804. View Source
